3-(4H-1,2,4-triazol-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMKTLGTASQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290068 | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-57-4 | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 4h 1,2,4 Triazol 3 Yl Aniline and Its Analogues
Classical Approaches to 1,2,4-Triazole (B32235) Ring Formation
Traditional methods for synthesizing the 1,2,4-triazole core have been well-established for over a century and remain fundamental in organic synthesis. These approaches typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms.
Two of the earliest and most recognized named reactions for 1,2,4-triazole synthesis are the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari reaction , first described by Guido Pellizzari in 1911, involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgchempedia.infodrugfuture.com The mechanism commences with a nucleophilic attack by the nitrogen of the hydrazide on the amide's carbonyl carbon. wikipedia.org This is followed by an intramolecular cyclization and the elimination of two water molecules to yield the aromatic triazole ring. wikipedia.org A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures (often exceeding 250°C) and long reaction times, which can lead to low yields. wikipedia.orguthm.edu.my If the acyl groups of the reacting amide and hydrazide are different, an interchange of these groups can occur, potentially resulting in a mixture of triazole products. chempedia.infodrugfuture.com
The Einhorn-Brunner reaction is the acid-catalyzed condensation of imides with alkyl hydrazines, which produces an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com Described initially by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this method is versatile for preparing various substituted triazoles. wikipedia.org The reaction mechanism involves the protonation of a carbonyl group on the imide, facilitating an attack by the hydrazine. wikipedia.org Subsequent dehydration, ring closure, and elimination of another water molecule lead to the formation of the triazole ring. wikipedia.org In cases where the imide is asymmetrical, the reaction exhibits regioselectivity, with the more acidic group attached to the imide preferentially forming the substituent at the 3-position of the resulting triazole. wikipedia.org
Table 1: Comparison of Classical Triazole Syntheses
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Reactants | Amide + Acylhydrazide | Imide + Alkyl Hydrazine |
| Catalyst | Typically heat-induced | Weak Acid |
| Primary Product | 1,2,4-Triazole | Isomeric mixture of 1,2,4-Triazoles |
| Key Challenge | High temperatures, low yields, potential for product mixtures wikipedia.org | Formation of isomers |
| First Described | 1911 wikipedia.org | 1905/1914 wikipedia.org |
Hydrazine and its derivatives are fundamental building blocks for the 1,2,4-triazole ring due to their adjacent nitrogen nucleophiles. A common strategy involves the reaction of hydrazine hydrate with various precursors. For instance, a synthetic route to an analogue of the target compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, involves a ring-closure step with hydrazine hydrate on a formylated benzamide intermediate. google.com
These reactions often proceed in multiple stages. A typical sequence includes the initial formation of a hydrazide from a carboxylic acid or its ester, which is then reacted with another reagent to complete the ring. For example, a hydrazide derivative can be refluxed with carbon disulphide and hydrazine hydrate to form an intermediate, which is then further reacted to yield the final triazole product. scispace.com
Thiosemicarbazides serve as versatile starting materials for the synthesis of 1,2,4-triazole-3-thiones or their desulfurized analogues. wikipedia.orgzsmu.edu.ua A classic route to the parent 1,2,4-triazole involves the acylation of thiosemicarbazide with formic acid to produce 1-formyl-3-thiosemicarbazide. wikipedia.org This intermediate then undergoes cyclization to form 1,2,4-triazole-3(5)-thiol. wikipedia.orgscispace.com Subsequent oxidation of the thiol group, typically with nitric acid or hydrogen peroxide, removes the sulfur atom to yield the unsubstituted 1,2,4-triazole. wikipedia.org
This general pathway can be adapted to produce a wide array of substituted triazoles. For example, reacting a hydrazide with various isothiocyanates leads to the formation of N-substituted thiosemicarbazides. zsmu.edu.ua These intermediates can then undergo alkaline cyclization, often with sodium hydroxide, to yield 4-alkyl/aryl-substituted 1,2,4-triazole-3-thiones. zsmu.edu.ua
Table 2: Example Synthesis Pathway from Thiosemicarbazide
| Step | Reactants | Product | Purpose |
| 1 | Thiosemicarbazide + Formic Acid | 1-Formyl-3-thiosemicarbazide | Acylation to introduce the first carbon atom of the ring. wikipedia.org |
| 2 | 1-Formyl-3-thiosemicarbazide + Base | 1,2,4-Triazole-3(5)-thiol | Cyclization to form the heterocyclic ring with a thiol group. scispace.com |
| 3 | 1,2,4-Triazole-3(5)-thiol + Oxidizing Agent | 1,2,4-Triazole | Oxidative desulfurization to yield the final aromatic triazole. wikipedia.org |
Modern Synthetic Strategies and Catalyst-Mediated Reactions
To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, modern synthetic strategies have been developed. These often involve alternative energy sources and catalyst systems to improve efficiency and environmental friendliness.
Role of Catalysts in Triazole Ring Formation (e.g., Trichloroacetic Acid)
Catalysis is pivotal in the formation of the 1,2,4-triazole ring, as it facilitates the key cyclization and dehydration steps, often under milder conditions and with improved yields. Both metal-based and organocatalysts, including strong acids, are employed.
Acid catalysts, such as trichloroacetic acid (TCA) and p-Toluenesulfonic acid (PTSA), play a crucial role in promoting the condensation and subsequent intramolecular cyclization reactions that lead to the triazole ring. frontiersin.org Their primary function is to protonate reactive intermediates, such as those derived from the reaction of hydrazides with imidates or nitriles, thereby activating them for nucleophilic attack and facilitating the elimination of water or other small molecules to form the stable aromatic triazole ring. For instance, in reactions involving the cyclization of acylamidrazones, an acid catalyst can promote the dehydration step required for aromatization. While specific literature citing trichloroacetic acid for this exact compound is sparse, its function is analogous to other strong acids used in similar heterocyclic syntheses. Trifluoroacetic acid, for example, has been described as a catalyst in the regioselective synthesis of substituted 1,2,3-triazoles. mdpi.com
Metal catalysts are also widely used, particularly copper and silver complexes. Copper catalysts, for instance, are effective in promoting the synthesis of 1,2,4-triazole derivatives from various starting materials. frontiersin.org In some syntheses, the choice of metal catalyst can even control the regioselectivity, determining which isomers are formed. For example, the use of a Ag(I) catalyst can favor the formation of 1,3-disubstituted-1,2,4-triazoles, while a copper catalyst under similar conditions might yield the 1,5-disubstituted isomer. frontiersin.org
Table 1: Comparison of Catalytic Systems in 1,2,4-Triazole Synthesis
| Catalyst Type | Example(s) | Role | Key Advantages |
|---|---|---|---|
| Acid Catalysts | p-Toluenesulfonic acid (PTSA), Trichloroacetic Acid (TCA) | Promotes condensation and dehydration | Readily available, effective for cyclodehydration reactions. frontiersin.org |
| Metal Catalysts (Copper) | CuCl₂, Cu(I) iodide | Lewis acid activation, redox catalysis | High yields, good functional group tolerance. frontiersin.org |
| Metal Catalysts (Silver) | Ag(I) salts | Lewis acid activation | Can provide high regioselectivity for specific isomers. frontiersin.org |
Specific Synthetic Pathways for 3-(4H-1,2,4-triazol-3-yl)aniline
The synthesis of this compound requires a strategy that correctly positions the triazole ring on the aniline (B41778) core. This involves the careful selection of precursors and a reaction sequence that controls the final connectivity.
The synthesis logically begins with a precursor that already contains the aniline framework, specifically a 3-substituted aniline. The choice of the substituent at the 3-position is critical as it will be transformed into the triazole ring. Common and effective precursors include:
3-Aminobenzonitrile: The nitrile group (-C≡N) is a versatile functional group that can be readily converted into a 1,2,4-triazole ring. It can react with various small molecules containing the necessary nitrogen atoms. A published procedure describes the conversion of 3-aminobenzonitrile to an azide, which is a precursor for triazole synthesis. nih.gov
3-Aminobenzoic Acid Derivatives: Derivatives such as 3-aminobenzohydrazide or 3-aminobenzoyl chloride can also serve as precursors. The carbohydrazide group already contains a portion of the necessary N-N-C backbone for the triazole ring.
Once the aniline precursor is chosen, the next step is the construction, or annulation, of the triazole ring. Several reliable strategies exist for this transformation:
From 3-Aminobenzonitrile: A common method involves the reaction of the nitrile with formohydrazide (H₂NNHCHO). In this reaction, the hydrazine adds to the nitrile to form an amidrazone intermediate, which then cyclizes upon heating, often with a dehydrating agent or acid catalyst, to form the 1,2,4-triazole ring.
From Hydrazinecarboximidamide Intermediates: A general and efficient method for preparing 3-amino-1,2,4-triazoles (which are structurally related to the target compound) involves the cyclization of a hydrazinecarboximidamide derivative with a formic acid equivalent, such as trimethyl orthoformate. nih.govnih.gov This approach could be adapted by starting with a precursor derived from 3-aminobenzonitrile.
Reaction of Nitrile Imines with Guanidine: A regioselective synthesis of functionalized 3-amino-1,2,4-triazoles can be achieved through the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives. nih.gov This highlights a pathway where the triazole ring is constructed via a cycloaddition mechanism.
Regioselectivity is a critical consideration in the synthesis of substituted triazoles. For this compound, two main regiochemical aspects must be controlled:
Placement on the Aniline Ring: The synthesis starts with a 3-substituted aniline precursor (like 3-aminobenzonitrile), which pre-determines the triazole's location at the 3-position of the aniline ring. This effectively circumvents any regioselectivity issues on the aromatic core.
Formation of the 1,2,4-Triazole Isomer: The formation of the 1,2,4-triazole isomer, as opposed to the 1,2,3-isomer, is dictated by the specific precursors and reaction mechanism. For example, the reaction of a nitrile with formohydrazide is a classic and reliable method for constructing the 1,2,4-triazole skeleton. Similarly, methods based on the cyclization of amidrazones or guanylhydrazides are specifically designed to yield the 1,2,4-isomer. nih.govresearchgate.net Catalyst choice can also play a crucial role in directing the reaction towards a specific regioisomer. frontiersin.org
Large-Scale Synthesis and Process Optimization Considerations
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of process optimization to ensure safety, efficiency, cost-effectiveness, and scalability.
For the industrial-scale production of triazole-containing compounds, several factors are paramount. While specific methods for this compound are not publicly detailed, general principles for the scale-up of heterocyclic synthesis are applicable.
Process Parameter Optimization: Key parameters such as reaction temperature, pressure, reactant concentration, and reaction time must be optimized. Studies on related syntheses have shown that careful control of these variables can significantly impact yield and purity. researchgate.net For example, optimizing the molar ratio of reactants and the synthesis temperature was found to be crucial for maximizing the yield of 5-amino-1,2,4-triazol-3-ylacetic acid. researchgate.net
Catalyst Selection and Loading: On a large scale, the cost, efficiency, and recyclability of the catalyst are critical. While homogeneous catalysts may offer high activity, heterogeneous catalysts are often preferred for easier separation and reuse, which simplifies the purification process and reduces waste.
Solvent Choice: The choice of solvent is critical for safety, environmental impact, and cost. Ideal industrial solvents are non-toxic, non-flammable, inexpensive, and allow for easy product isolation. Water or high-boiling point organic solvents like PEG have been used in triazole syntheses. isres.org
Advanced Reactor Technology: The use of modern reactor technologies, such as microwave reactors or flow chemistry systems, can offer significant advantages. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and potentially increase yields for triazole production. broadinstitute.orgresearchgate.net Flow chemistry provides better control over reaction parameters, enhances safety for exothermic reactions, and can facilitate easier scale-up.
Table 2: Key Considerations for Scale-Up of Triazole Synthesis
| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Rationale |
|---|---|---|---|
| Reaction Conditions | Maximizing yield and purity | Optimizing for space-time yield, safety, and energy consumption. researchgate.net | Cost-effectiveness and operational safety are paramount in large-scale production. |
| Catalyst | High activity | High activity, stability, low cost, and recyclability. | Minimizes costs and environmental impact of waste streams. |
| Solvent | Solubilizing reactants | Low toxicity, high flash point, low cost, and ease of recovery. isres.org | Adherence to green chemistry principles and regulatory compliance. |
| Purification | Chromatography | Crystallization, extraction, distillation. | Chromatography is generally not feasible or cost-effective for large quantities. |
| Technology | Batch reactors | Batch, semi-batch, or continuous flow reactors. broadinstitute.org | Flow chemistry can offer superior control and safety for hazardous reactions. |
Application of Continuous Flow Reactors in Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.org This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents or intermediates, and the potential for straightforward scalability. rsc.org
While specific literature on the continuous flow synthesis of this compound is not abundant, the general principles and established methods for the synthesis of 3-aryl-1,2,4-triazoles can be readily adapted for this target molecule and its analogues. A common strategy for the formation of the 1,2,4-triazole ring involves the cyclization of an appropriate precursor, such as an amidine or a related intermediate, with a hydrazine derivative.
A potential continuous flow process for the synthesis of 3-(aryl)-1,2,4-triazoles could involve the following key steps:
In-line Generation of a Reactive Intermediate: A starting material, such as a substituted benzonitrile (e.g., 3-aminobenzonitrile), could be reacted with a reagent to form a more reactive intermediate.
Mixing with a Cyclizing Agent: The stream containing the intermediate would then be mixed with a stream of a cyclizing agent, such as formohydrazide or a similar hydrazine derivative.
Reaction in a Heated Reactor Coil: The combined streams would pass through a heated reactor coil to facilitate the cyclization reaction, forming the 1,2,4-triazole ring. The precise temperature and residence time would be optimized to maximize conversion and minimize byproduct formation.
In-line Purification/Work-up: The product stream could potentially be passed through a scavenger resin or a liquid-liquid extraction module to remove unreacted starting materials and byproducts, leading to a cleaner product stream.
The table below illustrates typical parameters that can be controlled in a continuous flow synthesis of 1,2,4-triazole derivatives, based on published methodologies for similar heterocyclic systems.
| Parameter | Range | Significance |
| Flow Rate | 0.1 - 10 mL/min | Determines residence time in the reactor. |
| Temperature | 80 - 250 °C | Influences reaction kinetics and selectivity. |
| Pressure | 1 - 20 bar | Allows for the use of solvents above their boiling points. |
| Residence Time | 1 - 30 min | The duration the reaction mixture spends in the heated zone. |
| Reactant Concentration | 0.1 - 1.0 M | Affects reaction rate and product throughput. |
This table presents generalized parameters for the continuous flow synthesis of heterocyclic compounds and would require optimization for the specific synthesis of this compound.
The application of continuous flow technology to the synthesis of this compound and its analogues would likely lead to higher yields, improved purity, and a more sustainable manufacturing process compared to traditional batch methods.
Automated Synthesis Techniques for Triazole-Aniline Derivatives
Automated synthesis platforms are invaluable tools in modern medicinal chemistry for the rapid generation of libraries of analogous compounds. These systems can perform a large number of reactions in parallel, significantly accelerating the exploration of chemical space and the identification of lead compounds. For the synthesis of this compound derivatives, automated techniques can be employed to systematically vary the substituents on both the aniline and triazole rings.
A common approach for the automated parallel synthesis of 1,2,4-triazole libraries involves a one-pot, multi-component reaction strategy. For instance, a library of 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized by the reaction of amidines, carboxylic acids, and hydrazines. While this produces a different substitution pattern than the target compound, the underlying principles of automated liquid handling and parallel reaction execution are directly applicable.
A hypothetical automated workflow for the synthesis of a library of 3-(substituted-anilino)-1,2,4-triazoles could be designed as follows:
Reagent Stock Solution Preparation: Stock solutions of various substituted anilines, a suitable triazole precursor (e.g., a reactive derivative of formic acid or a protected aminoguanidine), and any necessary catalysts or reagents are prepared.
Automated Dispensing: A liquid handling robot dispenses precise volumes of the appropriate starting materials and reagents into a multi-well reaction block.
Parallel Reaction: The reaction block is then subjected to controlled heating and mixing to drive the reactions to completion.
High-Throughput Purification: After the reaction, the crude products can be purified in parallel using techniques such as automated flash chromatography or solid-phase extraction (SPE).
Analysis and Characterization: The purified compounds are then analyzed using high-throughput techniques like LC-MS and NMR to confirm their identity and purity.
The table below provides a representative example of how a small library of triazole-aniline derivatives could be generated using an automated platform.
| Well | Aniline Derivative | Reagent A | Reagent B | Yield (%) | Purity (%) |
| A1 | 3-Fluoroaniline | X | Y | 75 | >95 |
| A2 | 3-Chloroaniline | X | Y | 72 | >95 |
| A3 | 3-Bromoaniline | X | Y | 68 | >95 |
| B1 | 3-Methylaniline | X | Y | 80 | >95 |
| B2 | 3-Methoxyaniline | X | Y | 78 | >95 |
| B3 | 3-Trifluoromethylaniline | X | Y | 65 | >95 |
This is a hypothetical data table to illustrate the output of an automated synthesis campaign for analogues of this compound. Reagents X and Y represent the other components required for the 1,2,4-triazole ring formation.
The use of automated synthesis techniques allows for the rapid and systematic exploration of the chemical space around the this compound scaffold. This high-throughput approach is crucial for identifying derivatives with optimized biological activity and pharmaceutical properties.
Chemical Reactivity and Derivatization Strategies of 3 4h 1,2,4 Triazol 3 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline component of the molecule is a primary aromatic amine, which dictates its reactivity towards electrophilic substitution on the phenyl ring and diazotization reactions at the amino group.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The amino group of the aniline moiety is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. However, the triazolyl substituent's electronic influence also plays a role in determining the regioselectivity of these reactions. The interplay of these two groups governs the positions at which electrophiles will attack the phenyl ring. While specific studies on the electrophilic substitution of 3-(4H-1,2,4-triazol-3-yl)aniline are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted anilines can be applied. For instance, amination of electrophilic aromatic compounds can be achieved through vicarious nucleophilic substitution of hydrogen using reagents like 4-amino-1,2,4-triazole. google.com
Formation of Azo Dyes via Diazotization and Coupling
A significant reaction of the aniline moiety is its conversion to a diazonium salt, which can then be used in azo coupling reactions to form vibrantly colored azo dyes. unb.canih.gov This two-step process first involves the diazotization of the primary amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.canih.gov The resulting diazonium salt is an electrophile that can then react with a suitable coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form an azo compound characterized by the -N=N- linkage. unb.canih.gov Azo dyes are a major class of synthetic colorants with widespread industrial use. nih.gov The specific color of the resulting dye depends on the chemical nature of both the diazonium salt and the coupling component. unb.ca
Reactivity of the 1,2,4-Triazole (B32235) Ring
The 1,2,4-triazole ring possesses its own distinct reactivity, primarily centered around the nitrogen atoms and the potential for functionalization at the carbon and sulfur (if present) atoms.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4-alkylated isomers, with the regioselectivity often influenced by the reaction conditions and the nature of the substituents on the triazole ring. researchgate.net For instance, the use of different bases and solvents can direct the alkylation to a specific nitrogen atom. researchgate.net Similarly, N-acylation can occur at the triazole nitrogens, often using acyl chlorides or anhydrides as acylating agents. chemmethod.com These reactions are crucial for modifying the electronic and steric properties of the triazole ring and for introducing new functional groups.
Derivatization for Novel Chemical Entities
The dual reactivity of this compound makes it a valuable building block for the synthesis of novel and complex molecules. By strategically combining the reactions described above, a multitude of derivatives can be generated. For example, the aniline moiety can be transformed into an azo dye, and subsequently, the triazole ring can be N-alkylated to fine-tune the properties of the final molecule.
Furthermore, the synthesis of thiolated triazole derivatives from the parent compound opens up another dimension of chemical space. The resulting triazole-thiols can be S-alkylated, and the introduced alkyl chain can bear other reactive functional groups, allowing for further derivatization. This multi-step synthetic approach allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships for various applications. The versatility of 1,2,4-triazole derivatives is evident in their wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemmethod.comzsmu.edu.uanih.gov
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions are fundamental to the synthesis of complex, fused heterocyclic systems from triazole precursors. These pathways include thermally or catalytically induced rearrangements and cyclization reactions that build new rings onto the initial triazole-aniline scaffold.
The Dimroth rearrangement is a well-known isomerization reaction in which an endocyclic and an exocyclic nitrogen atom (and the group attached to it) exchange places within a heterocyclic system. wikipedia.orgnih.gov This rearrangement is common in 1,2,3-triazoles and other nitrogen-containing heterocycles like pyrimidines. wikipedia.orgnih.gov The process typically occurs in a solvent at elevated temperatures, such as boiling pyridine, or under acidic or basic conditions. wikipedia.orgnih.gov
The accepted mechanism involves a ring-opening step to form a diazo or other open-chain intermediate, followed by rotation and subsequent ring-closure to yield the isomerized product. wikipedia.orgrsc.org For example, a Dimroth-type rearrangement has been observed when N-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitrile derivatives are heated in acetic anhydride (B1165640), leading to the formation of substituted pyrimido[4,5-b]quinolines. researchgate.net This transformation highlights a powerful method for skeletal diversification of fused systems derived from 3-amino-1,2,4-triazoles.
The bifunctional nature of this compound and related 4-amino-1,2,4-triazole-3-thiols makes them ideal starting materials for the synthesis of fused heterocyclic systems through intramolecular cyclization.
Hexahydroquinolines: As previously mentioned, the reaction of enamines derived from 3-amino-1,2,4-triazole with α,β-unsaturated nitriles is a direct route to hexahydroquinoline derivatives fused to a triazole ring. researchgate.net This multicomponent strategy is efficient for building molecular complexity in a single step. nih.gov
Triazolo[3,4-b]thiadiazines: A common and versatile strategy for synthesizing the nih.govacs.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazine core involves the reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols with α-haloketones (e.g., phenacyl bromides) or other bifunctional electrophiles. nih.govnih.gov The reaction typically proceeds via an initial S-alkylation at the thiol group, followed by an intramolecular cyclocondensation involving the 4-amino group to form the six-membered thiadiazine ring. nih.gov These reactions are often catalyzed by acids or bases and can be performed in solvents like ethanol (B145695) or acetic acid. nih.govnih.gov This approach has been used to synthesize a wide array of substituted triazolothiadiazines. nih.govresearchgate.net
Spectroscopic Characterization of 3 4h 1,2,4 Triazol 3 Yl Aniline and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 3-(4H-1,2,4-triazol-3-yl)aniline is expected to display a combination of absorption bands characteristic of both the aniline (B41778) and the 1,2,4-triazole (B32235) rings.
Aniline Moiety:
N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.
N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. wikieducator.org
C-N Stretching: The aromatic carbon to nitrogen stretching vibration appears in the 1250-1360 cm⁻¹ region.
Aromatic C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. wikieducator.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually result in two or three bands in the 1450-1600 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range are characteristic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) pattern, characteristic bands are expected.
1,2,4-Triazole Moiety:
N-H Stretching: The N-H bond within the triazole ring gives rise to a broad absorption band, typically in the 3100-3150 cm⁻¹ range. researchgate.net
C-H Stretching: The C-H bond on the triazole ring (at position 5) shows a stretching vibration around 3090 cm⁻¹. researchgate.net
Ring Stretching (C=N and N=N): The stretching vibrations of the C=N and N=N bonds within the heterocyclic ring are complex and result in several bands, often strong, in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov A band for -N=N- stretching has been noted around 1543 cm⁻¹. researchgate.net
Ring Bending: Various in-plane and out-of-plane bending vibrations of the triazole ring appear at lower frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aniline | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | wikieducator.org |
| Aromatic C-H Stretch | 3000 - 3100 | wikieducator.orgresearchgate.net | |
| N-H Bend (Scissoring) | 1580 - 1650 | wikieducator.orgresearchgate.net | |
| Aromatic C=C Stretch | 1450 - 1600 | researchgate.net | |
| 1,2,4-Triazole | Ring N-H Stretch | ~3126 | researchgate.net |
| Ring C-H Stretch | ~3097 | researchgate.net | |
| Ring C=N / N=N Stretch | 1400 - 1600 | researchgate.netnih.gov |
The 1,2,4-triazole ring can exist in different prototropic tautomeric forms (1H, 2H, and 4H), depending on which nitrogen atom bears the hydrogen. For 3-substituted 1,2,4-triazoles, the 1H and 2H tautomers are often considered, while the 4H form is relevant for the parent compound. These tautomers are in equilibrium, and their relative populations can be influenced by factors like substitution, solvent, and solid-state packing.
IR spectroscopy can be a valuable tool for investigating this tautomerism. The vibrational frequencies, particularly those involving the N-H group, are sensitive to the electronic structure of the ring, which differs between tautomers. nih.gov
N-H Stretching Frequency: The position of the N-H stretching band is a key indicator. The electronic environment of the N1, N2, or N4 atoms is different, leading to distinct N-H bond strengths and, consequently, different absorption frequencies.
Ring Vibrations: The frequencies of the ring stretching modes (C=N, N-N, C-N) are also altered between tautomers due to changes in bond orders and dipole moments.
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding patterns will differ for each tautomer, leading to significant shifts and broadening of the N-H bands.
Computational studies combined with experimental IR spectroscopy are often employed to definitively assign the predominant tautomeric form. nih.govnih.gov By calculating the theoretical IR spectra for each possible tautomer, a comparison with the experimental spectrum allows for the identification of the best fit. For instance, studies on 1,2,4-triazole complexes have shown that the N-H group's interaction with its environment can be precisely monitored, providing a basis for distinguishing tautomeric structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound would show distinct signals for the protons on the aniline ring, the triazole ring, and the amine and imino groups. The exact chemical shifts are solvent-dependent, especially for the exchangeable N-H protons.
Aniline Protons (Ar-H): The aniline ring is 1,3-disubstituted. This pattern gives rise to four signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C2' (between the two substituents) is expected to be a triplet or a broad singlet. The proton at C6' would likely appear as a doublet of doublets. The protons at C4' and C5' would also show splitting patterns (triplet and doublet of doublets) based on their coupling with adjacent protons.
Triazole Proton (C5-H): The single proton on the triazole ring is expected to appear as a sharp singlet, typically at a downfield chemical shift (δ 8.0-8.5 ppm or higher), as seen in related structures. chemicalbook.com
Amine and Imine Protons (-NH₂ and -NH-): The aniline -NH₂ protons and the triazole N-H proton will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly variable depending on solvent, concentration, and temperature. The aniline -NH₂ protons might appear in the δ 3.5-6.0 ppm range, while the triazole N-H proton is often observed further downfield, potentially above δ 12.0 ppm in DMSO-d₆. chemicalbook.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference (from related compounds) |
|---|---|---|---|
| Triazole N-H | > 12.0 (in DMSO) | Broad s | chemicalbook.com |
| Triazole C5-H | 8.0 - 8.5 | s | chemicalbook.com |
| Aniline Ar-H | 6.5 - 8.0 | m | rsc.orgrsc.org |
| Aniline -NH₂ | 3.5 - 6.0 | Broad s | rsc.org |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Triazole Carbons (C3 and C5): The two carbon atoms of the triazole ring are in a heteroaromatic environment and are significantly deshielded, appearing far downfield. C3, being attached to the aniline ring and two nitrogen atoms, and C5, attached to two nitrogen atoms and a hydrogen, are expected in the δ 150-170 ppm region. urfu.ru
Aniline Carbons:
C1' (ipso-C): The carbon atom attached to the triazole ring (C1') will be found around δ 130-140 ppm.
C3' (ipso-C): The carbon atom bearing the amino group (C3') is strongly shielded by the -NH₂ group and will appear upfield, typically around δ 146-148 ppm. hmdb.cachemicalbook.com
Other Aromatic Carbons: The remaining four carbons of the aniline ring will appear in the typical aromatic region of δ 110-130 ppm. The ortho and para positions relative to the -NH₂ group are shielded, while the meta positions are less affected. hmdb.cachemicalbook.com
| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference (from related compounds) |
|---|---|---|
| Triazole C3, C5 | 150 - 170 | urfu.ru |
| Aniline C3' (-C-NH₂) | ~147 | hmdb.cachemicalbook.com |
| Aniline C1' (-C-Triazole) | 130 - 140 | rsc.org |
| Aniline C2', C4', C5', C6' | 110 - 130 | hmdb.cachemicalbook.com |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure. sdsu.edu
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu It would be used to establish the connectivity of the protons on the aniline ring, confirming their relative positions (ortho, meta, para) through their cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of the signals for the C5-H of the triazole and each of the C-H groups on the aniline ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for piecing together molecular fragments. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com For this compound, HMBC is crucial for confirming the connection between the two rings. Key expected correlations would include:
A cross-peak between the triazole C5-H proton and the aniline C1' carbon.
A cross-peak between the aniline H2' and/or H6' protons and the triazole C3 carbon.
Correlations from the aniline protons to their neighboring carbons, confirming the substitution pattern.
¹H-¹⁵N NMR: Given the high nitrogen content, ¹H-¹⁵N NMR spectroscopy would be exceptionally informative. Techniques like ¹H-¹⁵N HMBC can establish correlations between protons and nitrogen atoms over multiple bonds. This would definitively:
Confirm the location of the N-H proton on the triazole ring (i.e., confirm the 4H-tautomer in solution).
Distinguish the three unique nitrogen atoms of the triazole ring from the nitrogen of the aniline's amino group.
Provide unequivocal proof of the connectivity between the aniline C1' and the triazole C3.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For novel triazole derivatives, HRMS is a standard characterization technique. For instance, in the analysis of highly conjugated 4H-1,2,4-triazole derivatives, HRMS (electrospray ionization, ESI) is used to confirm the synthesized structures. The instrument provides an experimental m/z value that is compared against the calculated value for the expected chemical formula. The close correlation between the found and calculated m/z values, often to four decimal places, confirms the elemental composition. nih.gov
Table 1: Example of HRMS Data for a 4H-1,2,4-Triazole Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 |
This table illustrates the high accuracy of HRMS in confirming the elemental composition of a complex triazole derivative. Data sourced from a study on luminescent triazoles. nih.gov
For this compound (C₈H₈N₄), HRMS would be expected to show a protonated molecule [M+H]⁺ at a calculated m/z that can be precisely matched to its elemental formula, thereby confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectrum. However, compounds must be volatile and thermally stable to be analyzed by GC. libretexts.org Molecules like this compound, which contain polar functional groups (-NH₂ and N-H on the triazole ring), exhibit low volatility and may adsorb onto the GC column. libretexts.org
To overcome these limitations, chemical derivatization is employed. libretexts.orgjfda-online.com This process converts the polar functional groups into less polar, more volatile ones. libretexts.org Common derivatization methods for compounds containing amine and alcohol functionalities include:
Silylation: This is a widely used technique where an active hydrogen in the -NH₂ or -OH group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comresearchgate.net The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra. sigmaaldrich.com
Acylation: This method involves the reaction of the analyte with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. libretexts.org This converts amines and alcohols into amides and esters, respectively. Fluorinated acyl groups can enhance detectability by an electron capture (EC) detector. libretexts.org
Alkylation: An alternative to silylation, alkylation can be used for amines and organic acids. nih.gov
For example, a method for the GC-MS analysis of aniline in serum involves extraction followed by derivatization with 4-carbethoxyhexafluorobutyryl chloride. nih.govcapes.gov.br The derivatized aniline shows a strong molecular ion in the mass spectrum, allowing for positive identification and quantification. nih.govcapes.gov.br A similar derivatization strategy could be applied to this compound to facilitate its analysis by GC-MS. The derivatization would target the primary amine group on the aniline ring and the N-H proton on the triazole ring, increasing its volatility for successful separation and detection.
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.
Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength and is characteristic of its chemical structure.
The structure of this compound contains two key chromophores: the phenyl ring and the 1,2,4-triazole ring. The combination of these, along with the amino group auxochrome, results in a conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.
Studies on similar compounds provide insight into the expected spectral features. For example, the UV-Vis absorption spectrum of 3-amino-1,2,4-triazole shows a distinct absorption peak. researchgate.net A study on various 1,2,4-triazoles details their characteristic ultraviolet absorption spectra. rsc.org The presence of the aniline moiety conjugated to the triazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores, due to the extension of the conjugated π-electron system. Research on other 4-amino-4H-1,2,4-triazole derivatives has shown that the products exhibit a bathochromic shift with absorption bands located above 320 nm. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Related Chromophoric Systems
| Compound/System | λ_max (nm) | Type of Transition |
| Benzene | ~254 | π → π |
| Aniline | ~230, ~280 | π → π |
| 1,2,4-Triazole Derivatives | >320 | π → π* / n → π |
| Aminotriazole | ~250-300 | π → π / n → π* |
This table provides representative absorption data for chromophores related to the target molecule. Actual values for this compound would depend on the solvent and specific electronic environment.
The energy absorbed during electronic transitions observed in UV-Vis spectroscopy is directly related to the energy difference between the electronic ground state and the excited state. In molecular orbital (MO) theory, this is often approximated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are frequently employed to calculate the energies of these frontier molecular orbitals (FMOs). irjweb.comresearchgate.net The HOMO-LUMO energy gap (ΔE) can be correlated with the wavelength of maximum absorption (λ_max) from the UV-Vis spectrum. A smaller HOMO-LUMO gap corresponds to a lower energy transition and, consequently, a longer wavelength of absorption. researchgate.net
For aniline derivatives containing a 1,2,3-triazole system, DFTB+ calculations have been used to determine HOMO and LUMO energies. nih.gov In these systems, the HOMO orbitals are typically delocalized on the aniline ring, while the LUMO orbitals are mainly located on the triazole substituent part of the molecule. nih.gov The energy gap (ΔE) between these orbitals is a key factor determining the molecule's electronic properties and reactivity. researchgate.net Theoretical studies on the tautomerism of substituted triazoles also heavily rely on the calculation of the HOMO-LUMO gap to determine the relative stability of different forms. ntu.edu.iq
Table 3: Example of Calculated Frontier Molecular Orbital Energies for Aniline-Triazole Isomers
| Compound Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| ortho-isomer | -5.1137 | -1.2180 | -3.8957 |
| meta-isomer | -5.3183 | -1.4011 | -3.9172 |
| para-isomer | -4.9897 | -1.0997 | -3.8900 |
This table shows an example of calculated HOMO, LUMO, and energy gap values for a series of positional isomers of an aniline-triazole derivative, illustrating how the substitution pattern affects the electronic properties. Data sourced from a DFTB+ study. nih.gov
By combining experimental UV-Vis data with theoretical calculations, a comprehensive understanding of the electronic structure of this compound can be achieved. The λ_max from the spectrum can be used to experimentally estimate the energy gap, which can then be compared to the theoretically calculated HOMO-LUMO gap to validate the computational model and gain deeper insight into the molecule's electronic behavior.
Computational and Theoretical Investigations of 3 4h 1,2,4 Triazol 3 Yl Aniline
Density Functional Theory (DFT) Applications in Structure and Properties
DFT has become a cornerstone in computational chemistry for predicting the properties of molecular systems. For novel compounds like 3-(4H-1,2,4-triazol-3-yl)aniline, DFT calculations would be instrumental in providing foundational knowledge of its structural and electronic characteristics. Such studies typically involve a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Geometry Optimization and Energetic Landscapes
A crucial first step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing key data on its three-dimensional structure.
Optimized Structural Parameters: This would involve calculating the bond lengths (e.g., C-N, N-N, C-H bonds), bond angles, and dihedral angles that define the molecule's shape. For instance, the planarity between the aniline (B41778) and triazole rings would be of significant interest.
Conformational Analysis: By scanning the potential energy surface, particularly by rotating the single bond connecting the phenyl and triazole rings, computational chemists could identify the most stable conformer and the energy barriers between different rotational isomers.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following optimization, vibrational frequency calculations are performed. These are essential for two main reasons: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
Spectral Prediction: The calculated frequencies and intensities can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of specific vibrational modes to the observed spectral bands (e.g., N-H stretching, C=N stretching, ring breathing modes).
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps
Frontier Molecular Orbital theory is fundamental to describing chemical reactivity. uni.lu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
Energy and Reactivity: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uni.lu
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests the molecule is more easily excitable and more reactive.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
NBO analysis provides a detailed picture of the electron density distribution and the bonding within a molecule.
Charge Distribution: It calculates the charge on each atom, offering insights into electrophilic and nucleophilic sites.
Intramolecular Interactions: NBO analysis can quantify the stabilization energies associated with electron delocalization, such as hyperconjugative interactions and intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. For this compound, this would reveal the extent of electronic communication between the electron-rich aniline ring and the triazole system.
Transition Density Matrix (TDM) and Density of States (DOS)
These more advanced analyses provide deeper insights into electronic transitions and the composition of molecular orbitals.
TDM: The Transition Density Matrix is used to visualize the electronic density changes that occur during an electronic excitation (e.g., from the ground state to an excited state), which is crucial for understanding UV-Vis absorption properties.
Mulliken Charge Distribution and Atomic Net Charges
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. researchgate.netuni-muenchen.de This analysis provides a way to quantify the electron distribution across the molecule, which is crucial for understanding its electronic structure, dipole moment, and chemical reactivity. researchgate.net The calculation involves partitioning the total electron population among the different atoms based on the basis functions used in the quantum chemical calculation. uni-muenchen.de
Table 1: Illustrative Mulliken Net Charges for Atoms in a Triazole-Aniline Structure Note: This table presents hypothetical, representative values for the types of atoms present in this compound to illustrate expected charge distribution. Actual values require specific DFT calculations.
| Atom Type | Representative Net Charge (e) |
| Aniline-NH₂ (Nitrogen) | -0.8 to -1.0 |
| Aniline-NH₂ (Hydrogens) | +0.4 to +0.5 |
| Aromatic Ring (Carbons) | -0.2 to +0.1 |
| Aromatic Ring (Hydrogens) | +0.1 to +0.2 |
| Triazole Ring (N1, N2) | -0.3 to -0.5 |
| Triazole Ring (N4-H) | -0.6 to -0.8 |
| Triazole Ring (C3, C5) | +0.3 to +0.5 |
Electronic Chemical Potential (µ) and Global Electrophilicity Index (ω)
The electronic properties of a molecule, such as its reactivity and stability, can be described by global reactivity descriptors derived from Density Functional Theory (DFT). These include the electronic chemical potential (µ) and the global electrophilicity index (ω). These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netmdpi.com
Electronic Chemical Potential (µ) represents the tendency of electrons to escape from a system. It is approximated by the average of the HOMO and LUMO energies: µ ≈ (EHOMO + ELUMO) / 2 . A higher chemical potential (less negative) indicates a greater tendency to donate electrons.
Global Hardness (η) is a measure of the resistance to charge transfer, calculated as η ≈ (ELUMO - EHOMO) / 2 .
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = µ² / (2η) . A higher electrophilicity index indicates a better electron acceptor. epstem.net
For a related series of 1,2,4-triazole (B32235) derivatives, DFT calculations revealed HOMO energies ranging from -6.973 eV to -7.144 eV and LUMO energies from -1.358 eV to -2.526 eV. nih.gov These values result in a HOMO-LUMO energy gap that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors for a Triazole Derivative Note: The values are based on a published study of a related N-substituted 1,2,4-triazole derivative (compound 7c) to demonstrate the concept. nih.gov
| Parameter | Formula | Illustrative Value |
| EHOMO | - | -7.144 eV |
| ELUMO | - | -2.526 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.618 eV |
| Electronic Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.835 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.309 eV |
| Global Electrophilicity Index (ω) | µ² / (2η) | 5.063 eV |
Predictive Studies of Chemical Reactivity
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, including synthesis and degradation. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most energetically favorable routes. For this compound, this could involve modeling its synthesis, which might proceed via the reaction of 3-aminobenzohydrazide with a source of formic acid or its equivalent, followed by cyclization.
For example, studies on the synthesis of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showed that the reaction pathway depended on the nucleophilicity of the amine used, demonstrating how computational insights can guide synthetic strategy. rsc.org Predicting reaction mechanisms involves calculating the energies of all species along a proposed reaction coordinate to determine the feasibility of the transformation.
Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure. Computational methods, particularly DFT, are used to locate the geometry of the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is the primary determinant of the reaction rate.
A lower activation energy corresponds to a faster reaction. For this compound, transition state analysis could be applied to understand its tautomeric equilibrium (the migration of the proton on the triazole ring) or its reactivity in, for example, electrophilic substitution reactions on the aniline ring. While specific studies on this molecule are unavailable, the methodology is standard for evaluating the kinetics of heterocyclic compounds.
Theoretical Evaluation of Spectroscopic Properties
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for structure confirmation and analysis. researchgate.net
Infrared (IR) Spectra: Theoretical IR spectra are calculated by determining a molecule's vibrational frequencies at its optimized geometry using methods like DFT. epstem.net The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help assign specific absorption bands to particular vibrational modes, such as N-H stretching, C=N stretching of the triazole ring, or aromatic C-H bending. For related triazole derivatives, calculated vibrational wavenumbers have shown good agreement with experimental FT-IR spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations are crucial for assigning signals in complex experimental spectra and for studying tautomeric forms in solution. rsc.org For instance, in a study of 1,2,3-triazole-4-carboxylic acids, a comparison between experimental and GIAO-calculated spectra was used to establish structural relationships. nih.gov
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). eurjchem.com The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which correspond to the absorption intensity). researchgate.net This analysis helps identify the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule's chromophores—the aniline and triazole rings. Studies on similar triazole compounds have used TD-DFT to analyze their absorption maxima. eurjchem.com
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Triazole Compound Note: This table is illustrative, using data from a study on a complex quinoline-triazole derivative to show the typical correlation between experimental and calculated values. researchgate.net
| Spectroscopic Data | Experimental Value | Calculated Value |
| ¹H NMR (δ, ppm) | ||
| Aromatic-H | 7.19-8.94 | 7.13-9.02 |
| OCH₃-H | 3.90 | 3.87-4.27 |
| ¹³C NMR (δ, ppm) | ||
| C5 (Triazole) | 150.2 | 150.94 |
| IR (cm⁻¹) | ||
| C-F Stretch | 1253 | 1296 |
| UV-Vis (nm) | ||
| π→π* Transition | 348 | 417 |
Validation against Experimental Spectroscopic Data
A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational methods accurately describe the molecular properties of the compound . For this compound, this would involve a detailed comparison of computationally predicted spectroscopic data with experimentally obtained spectra, such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
In a typical validation process, the theoretically calculated vibrational frequencies, NMR chemical shifts, and electronic transition wavelengths would be compared with the corresponding experimental values. The level of agreement between the theoretical and experimental data serves as a measure of the accuracy of the computational model.
Vibrational Spectroscopy (FT-IR)
In the absence of specific experimental FT-IR data for this compound, a qualitative analysis can be inferred from related compounds. For instance, studies on 3-amino-1,2,4-triazole show characteristic N-H stretching vibrations, as well as C=C and N=N stretching modes from the aromatic and triazole rings, respectively. researchgate.netresearchgate.net A computational study of this compound would be expected to predict these and other characteristic vibrations. The validation would involve comparing the calculated wavenumbers with the peaks in an experimental spectrum. Often, a scaling factor is applied to the calculated frequencies to account for the approximations in the theoretical methods and the anharmonicity of the vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. A validation of computational predictions for this compound would involve comparing the calculated ¹H and ¹³C chemical shifts with experimental data.
¹H NMR: The spectrum would be expected to show distinct signals for the protons of the aniline and triazole rings. The chemical shifts would be influenced by the electronic effects of the amino and triazole substituents.
¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The validation would compare the calculated chemical shifts for each carbon atom with the experimental values.
Discrepancies between the calculated and experimental chemical shifts can often provide insights into the molecular conformation and intermolecular interactions in the experimental sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The validation would involve comparing these predicted values with the absorption bands in an experimental UV-Vis spectrum. Studies on related triazole derivatives show that the electronic transitions are typically of the π → π* and n → π* types. researchgate.netrdd.edu.iq
Advanced Structural Elucidation of 3 4h 1,2,4 Triazol 3 Yl Aniline and Its Solid Forms
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no crystallographic data for 3-(4H-1,2,4-triazol-3-yl)aniline has been found in the primary scientific literature or crystallographic databases.
Determination of Molecular and Supramolecular Structures
Without experimental X-ray diffraction data, the definitive molecular and supramolecular structure of this compound in the solid state remains undetermined. The molecular structure refers to the covalent bonding and geometry of a single molecule, while the supramolecular structure describes how these molecules are arranged and interact with each other in the crystal lattice.
Crystal System, Space Group, and Unit Cell Parameters
Specific details regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) for this compound are not available. This information is fundamental to describing the symmetry and dimensions of the basic repeating unit of the crystal.
Data Table: Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Intermolecular Interactions and Crystal Packing Motifs
A detailed analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate the crystal packing of this compound, cannot be performed without crystallographic data. The identification of crystal packing motifs provides insight into the stability and physical properties of the solid form.
Dihedral Angles and Molecular Planarity within the Crystal Lattice
The planarity of the molecule and the dihedral angles between the aniline (B41778) and triazole rings in the crystalline state are unknown. This conformational information is crucial for understanding the molecule's shape and how it influences crystal packing.
Data Table: Key Dihedral Angles for this compound
| Torsion Angle | Value (°) |
|---|
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. As this analysis is contingent on the availability of crystallographic information files (CIFs) from X-ray diffraction studies, a Hirshfeld surface analysis for this compound has not been performed. Such an analysis would typically provide a fingerprint plot detailing the contribution of different types of intermolecular contacts.
Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. There are no published studies on the potential polymorphic forms of this compound. The investigation of polymorphism is critical as different polymorphs of a compound can exhibit distinct physical and chemical properties. Consequently, solid-state characteristics such as melting point, solubility, and stability for different crystalline forms of this compound have not been characterized.
Coordination Chemistry and Ligand Behavior of 3 4h 1,2,4 Triazol 3 Yl Aniline
Ligand Properties of 1,2,4-Triazole-Aniline Scaffolds
Potential Coordination Sites and Chelation Behavior
The 3-(4H-1,2,4-triazol-3-yl)aniline molecule possesses multiple potential coordination sites, making it a versatile ligand for the formation of metal complexes. The primary donor atoms are the nitrogen atoms of the 1,2,4-triazole (B32235) ring and the nitrogen atom of the aniline's amino group. The triazole ring itself offers several possibilities for coordination, with the N1, N2, and N4 atoms all having lone pairs of electrons available for donation to a metal center.
The geometry of the ligand suggests the potential for chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a ring structure. A likely chelation mode would involve the amino group's nitrogen and the adjacent N4 atom of the triazole ring, which would form a stable five-membered chelate ring. Alternatively, coordination could occur through the N1 and N2 atoms of the triazole ring, acting as a bridging ligand between two metal centers. The specific coordination mode would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Influence of Tautomerism on Ligand Coordination Modes
The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. In the case of this compound, the position of the hydrogen atom on the triazole ring can shift, influencing which nitrogen atoms are available for coordination. The 4H-tautomer, as named, implies a hydrogen atom on the N4 position. However, in solution and during complexation, a tautomeric equilibrium may exist.
If the 1H-tautomer is present, where the hydrogen is on the N1 atom, the N2 and N4 atoms would be the primary coordination sites within the triazole ring. This could lead to different coordination geometries and potentially different bridging modes compared to the 4H-tautomer. The specific tautomer that coordinates to the metal ion will depend on the relative stabilities of the resulting complexes. Spectroscopic techniques, such as NMR and IR, in conjunction with X-ray crystallography, would be necessary to definitively determine the coordinating tautomer in any synthesized complex.
Synthesis and Characterization of Metal Complexes
Formation of Transition Metal Complexes with this compound as a Ligand
The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates) with the ligand in an appropriate solvent. The stoichiometry of the reactants, the pH of the solution, and the reaction temperature would be critical parameters to control the formation of the desired complex.
Characterization of any resulting complexes would rely on a suite of analytical techniques. Elemental analysis would provide the empirical formula of the complex. Infrared (IR) spectroscopy would be used to identify the coordination sites by observing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would give insights into the structure of the ligand within the complex. Electronic spectroscopy (UV-Vis) would provide information about the electronic transitions and the coordination geometry around the metal ion. Magnetic susceptibility measurements would determine the magnetic properties of the complex, which is particularly important for paramagnetic transition metal ions.
Specific Examples of Metal-Triazole-Aniline Complexes (e.g., Hg(II) Complexes)
There is no specific information available in the scientific literature regarding the synthesis and characterization of Hg(II) complexes with this compound. Hypothetically, due to the affinity of mercury for nitrogen donor ligands, the formation of an Hg(II) complex is plausible. The reaction of an Hg(II) salt, such as HgCl₂ or Hg(OAc)₂, with the ligand would be the standard synthetic route. Given mercury's preference for linear or tetrahedral coordination, one could anticipate the formation of complexes with varying ligand-to-metal ratios, such as [Hg(L)Cl₂] or [Hg(L)₂]Cl₂, where L represents the this compound ligand.
Applications in Advanced Materials and Chemical Technologies
Materials Science Applications
In the realm of materials science, the focus often lies on creating substances with tailored optical, electronic, and sensory properties. While direct research on 3-(4H-1,2,4-triazol-3-yl)aniline is limited, the exploration of its derivatives and the broader family of triazoles provides a strong indication of its potential in this domain.
There is currently no specific research available on the application of this compound in the development of optoelectronic materials. However, the general class of triazole-containing compounds is recognized for its potential in this area.
Specific studies on the nonlinear optical (NLO) properties of this compound are not found in the current body of scientific literature. Nevertheless, research into derivatives and related triazole structures underscores the potential of this class of compounds in NLO applications. For instance, studies on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have shown significant first and second hyperpolarizabilities, suggesting their suitability for the fabrication of materials with promising NLO properties for optoelectronic applications. rsc.orgnih.gov These findings highlight the importance of the triazole core in achieving desirable NLO characteristics. rsc.orgnih.gov
Applications in Agrochemicals
The 1,2,4-triazole (B32235) ring is a key structural feature in many commercially successful agrochemicals, including fungicides and herbicides. This is attributed to the ability of the triazole nucleus to interact with various biological targets in pests and plants.
Role as Herbicidal Agents
There is no specific information in the reviewed literature detailing the use of this compound as a herbicidal agent. The broader class of 1,2,4-triazoles, however, is well-established in the agrochemical industry for its herbicidal properties.
Use in Plant Growth Regulation
Similarly, no specific studies have been identified that investigate the application of this compound in plant growth regulation. While some triazole compounds are known to act as plant growth regulators, this specific compound has not been reported in this context.
Utility as Chemical Probes and Building Blocks in Synthesis
The unique structural characteristics of this compound, which combines a reactive aniline (B41778) moiety with a versatile 1,2,4-triazole ring, make it a valuable component in the fields of advanced materials and chemical technologies. Its utility spans from being a fundamental building block in the assembly of complex molecules to its application in the development of sophisticated biochemical assays.
Application as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a triazole ring capable of various chemical transformations, positions it as a significant building block in organic synthesis. The aniline portion allows for standard aromatic amine chemistry, such as diazotization and coupling reactions, as well as amide and sulfonamide formation. The 1,2,4-triazole ring, a known pharmacophore, imparts desirable properties to target molecules, including metabolic stability and the ability to participate in hydrogen bonding.
While specific examples detailing the use of this compound are not extensively documented, the utility of its isomers, such as meta- and para-aminophenyl triazoles, in the synthesis of complex, biologically active molecules is well-established. For instance, 4-(m-aminophenyl)triazole has been incorporated into α-amino-γ-lactam peptides to modulate the interleukin-1 receptor, demonstrating the role of the aminophenyl triazole scaffold in creating compounds that can significantly reduce pro-inflammatory gene expression. nih.govsci-hub.se Similarly, para-aminophenyl triazole has been used in the development of HIV-1 entry inhibitors, where its properties influence the peptide's potency. nih.gov
Furthermore, the broader class of aminophenyl triazoles has been employed in the creation of cytotoxic agents. For example, N-aminophenyl triazole moieties have been attached to a 1,8-naphthyridine (B1210474) nucleus, resulting in compounds with notable activity against liver cancer cell lines. nanobioletters.com These examples underscore the potential of this compound as a versatile scaffold for the construction of complex molecules with diverse therapeutic applications.
Table 1: Examples of Complex Molecules Synthesized Using Aminophenyl Triazole Scaffolds
| Complex Molecule Class | Aminophenyl Triazole Isomer Used | Biological Target/Activity |
| α-Amino-γ-lactam Peptides | 4-(m-aminophenyl)triazole | Interleukin-1 Receptor Modulation nih.govsci-hub.se |
| HIV-1 Entry Inhibitors | para-aminophenyl triazole | HIV-1 gp120 nih.gov |
| 1,8-Naphthyridine Derivatives | N-aminophenyl triazole | Cytotoxic against HepG2 cells nanobioletters.com |
Use in Biochemical Assays for Studying Molecular Interactions
The structural features of this compound and its derivatives also lend themselves to applications in biochemical assays for the investigation of molecular interactions. Triazole-containing compounds have been successfully developed as fluorescent probes and chemosensors. nih.govresearchgate.net The triazole ring can act as a part of a larger chromophore or fluorophore system, and its interaction with analytes can lead to detectable changes in spectroscopic properties.
For example, triazole derivatives have been designed as fluorescent chemosensors for the detection of metal ions such as Hg²⁺. nih.gov The binding of the metal ion to the triazole-containing probe can cause a conformational change, such as the opening of a spirolactam ring in a rhodamine-based sensor, leading to a significant enhancement in fluorescence. nih.gov This principle can be applied to develop assays for various analytes.
Furthermore, the interaction of triazole derivatives with biomolecules like human serum albumin (HSA) has been studied using spectroscopic techniques. nih.gov The binding of a triazole compound to HSA can quench the intrinsic fluorescence of the protein's tryptophan residues. nih.gov This phenomenon, based on fluorescence resonance energy transfer (FRET), allows for the calculation of binding constants and distances, providing valuable insights into drug-protein interactions. nih.gov
Another advanced application is in the development of Surface-Enhanced Raman Scattering (SERS) based sensors. A triazole derivative, 3-amino-5-mercapto-1,2,4-triazole, has been used to functionalize silver nanoparticles to create a SERS-based pH sensor. nih.gov The orientation of the triazole on the nanoparticle surface changes with pH, leading to a distinct and measurable change in the SERS spectrum. nih.gov This demonstrates the potential for developing highly sensitive assays based on the specific molecular properties of triazole compounds.
Table 2: Applications of Triazole Derivatives in Biochemical Assays
| Assay Type | Principle | Information Obtained |
| Fluorescent Chemosensing | Analyte binding induces a change in fluorescence intensity. nih.gov | Detection and quantification of specific analytes (e.g., metal ions). nih.gov |
| Fluorescence Quenching Assay | Binding to a protein quenches its intrinsic fluorescence. nih.gov | Binding affinity, binding sites, and conformational changes in biomolecules. nih.gov |
| Surface-Enhanced Raman Scattering (SERS) | Molecular adsorption on a metal surface enhances the Raman signal. nih.gov | Sensitive detection of analytes and monitoring of molecular orientation. nih.gov |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.govrsc.org Future research will likely focus on moving beyond traditional synthesis routes for 3-(4H-1,2,4-triazol-3-yl)aniline to embrace more sustainable practices.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,2,4-triazole-3-one derivatives, offering faster reaction times and often higher yields compared to conventional heating methods. researchgate.net Investigating microwave-assisted protocols for the cyclization and functionalization steps in the synthesis of this compound could lead to more efficient production.
Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source for chemical reactions, with studies on other triazoles demonstrating improved yields under ultrasound conditions. nih.gov Applying this to the synthesis of the target compound could enhance reaction efficiency.
Green Catalysts and Solvents: A significant shift towards using eco-friendly materials is underway. rsc.org Research into visible-light-promoted copper-catalyzed reactions for forming triazole rings, for example, presents a sustainable alternative to traditional methods. rsc.org Future syntheses of this compound could explore the use of water or polyethylene glycol (PEG) as solvents and employ recyclable catalysts to minimize environmental impact.
| Methodology | Typical Advantages | Potential Application for this compound |
|---|---|---|
| Conventional Heating | Well-established procedures. | Baseline for comparison of new, more sustainable methods. |
| Microwave Irradiation | Reduced reaction times, increased yields, fewer side products. researchgate.net | Rapid and efficient synthesis of the triazole core and its derivatives. |
| Ultrasound Sonication | Enhanced reaction rates and yields, milder conditions. nih.gov | Energy-efficient synthesis pathway. |
| Visible-Light Photocatalysis | Uses a renewable energy source, high specificity. rsc.org | Sustainable formation of the triazole ring via cycloaddition reactions. |
Advanced Computational Modeling for Property Prediction and Rational Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding the synthesis of new compounds with desired characteristics. For this compound, advanced computational modeling will be instrumental in accelerating the discovery of novel derivatives.
Future research in this area should include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the geometrical parameters, electronic structure (such as HOMO-LUMO energy gaps), and spectroscopic properties of this compound and its derivatives. nih.gov This theoretical insight can help in understanding the molecule's reactivity and potential applications.
Molecular Docking Studies: In the context of medicinal chemistry, molecular docking is a crucial method for predicting the binding affinities and modes of interaction between a ligand and a biological target, such as an enzyme or receptor. semanticscholar.orgdnu.dp.ua This approach can be used to screen virtual libraries of this compound derivatives against various therapeutic targets, identifying promising candidates for synthesis and biological evaluation. nih.gov
Pharmacophore Analysis and ADME Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. semanticscholar.org Applying these models to derivatives of this compound can help in the early-stage identification of compounds with favorable pharmacokinetic profiles, reducing late-stage attrition in drug development.
| Computational Method | Predicted Properties/Applications |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, nonlinear optical (NLO) properties. nih.gov |
| Molecular Docking | Binding affinity to protein targets, interaction modes, virtual screening for potential biological activity. dnu.dp.uanih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. |
| ADME/Tox Prediction | Physicochemical properties, pharmacokinetic profiles (absorption, metabolism), potential toxicity. semanticscholar.org |
Development of Functionalized Derivatives with Tunable Chemical Properties
The core structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives with tailored properties. The aniline (B41778) ring and the triazole moiety can be independently or simultaneously modified to fine-tune the molecule's electronic, steric, and physicochemical characteristics.
Potential strategies for derivatization include:
Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can significantly alter the molecule's lipophilicity and electronic properties, which can in turn influence its biological activity and material properties.
N-Functionalization of the Triazole Ring: The nitrogen atoms in the 1,2,4-triazole (B32235) ring can be alkylated or arylated to create a diverse library of compounds. For example, the synthesis of N-methyl or other N-substituted derivatives is a common strategy. gentaur.comnih.gov
Functionalization at the Triazole Thiol Group: If the parent compound is converted to its corresponding 3-thiol derivative, the sulfur atom provides a reactive handle for introducing a variety of side chains via S-alkylation, leading to thioether derivatives with diverse functionalities. nih.govmdpi.com
| Functionalization Site | Example Modification | Potential Impact on Properties |
|---|---|---|
| Aniline Phenyl Ring | Introduction of electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (e.g., -OCH3) groups. | Modulates electronic properties, lipophilicity, and hydrogen bonding capacity. |
| Aniline Amino Group | Formation of amides or Schiff bases. | Alters steric bulk and potential for intermolecular interactions. |
| Triazole N-H | Alkylation or arylation. | Influences solubility and molecular conformation. |
| Triazole C-S (from thione) | S-alkylation with various electrophiles. nih.gov | Creates diverse thioether derivatives for structure-activity relationship (SAR) studies. |
Integration with Emerging Technologies in Materials Science
The unique electronic and structural features of triazole-based compounds make them attractive candidates for applications in materials science. Research has shown that certain 1,2,4-triazole derivatives possess significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov
Future research on this compound in this area could involve:
Nonlinear Optical (NLO) Materials: A comprehensive investigation, combining DFT calculations and experimental measurements, could explore the NLO properties of this compound and its derivatives. nih.gov The goal would be to develop novel organic dyes with exceptional NLO characteristics for use in advanced optical devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the aniline group are excellent coordinating sites for metal ions. This presents an opportunity to use this compound as an organic linker for the synthesis of novel coordination polymers and MOFs. These materials could have potential applications in gas storage, catalysis, and sensing.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals. The potential of this compound and its thio-derivatives to act as corrosion inhibitors for steel or other alloys could be a valuable area of investigation.
Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Fields
The structural motifs within this compound suggest significant potential for biological activity, opening up numerous avenues for interdisciplinary collaboration. The 1,2,4-triazole core is a well-known pharmacophore found in a wide range of therapeutic agents, including antifungal, anticancer, and antiviral drugs. nih.govnih.gov
Promising areas for interdisciplinary research include:
Medicinal Chemistry and Oncology: Derivatives of 1,2,4-triazoles have been described as potent inhibitors of vascular endothelial growth factor receptors (VEGFR-1/2), which are key targets in cancer therapy. nih.gov Future work could involve the design and synthesis of this compound derivatives as potential anticancer agents, followed by in vitro evaluation against various cancer cell lines and molecular modeling studies to elucidate their mechanism of action. nih.govnih.govresearchgate.net
Antimicrobial Research: The 1,2,4-triazole scaffold is present in many compounds with demonstrated antibacterial and antifungal activity. nih.gov Collaborative projects between synthetic chemists and microbiologists could focus on synthesizing and screening a library of this compound derivatives to discover new antimicrobial agents that could help combat drug-resistant pathogens. researchgate.net
Agrochemical Science: Triazole derivatives have been extensively used in agriculture as herbicides and fungicides. mdpi.com Research could be directed towards evaluating the potential of this compound derivatives as new plant protection agents, which requires collaboration with agricultural scientists to assess efficacy and crop tolerance.
Q & A
Q. What are the optimized synthetic routes for 3-(4H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like thioureas or hydrazines with nitriles. Key steps include:
- Reagent Selection : Use ethanol or acetonitrile as solvents to enhance solubility of intermediates .
- Temperature Control : Maintain reflux conditions (70–80°C) for 4–6 hours to ensure complete cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts, achieving >95% purity .
- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of aniline to triazole precursor) to minimize unreacted starting material .
Q. How can researchers characterize the molecular structure of this compound with high confidence?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H NMR (DMSO-d6) reveals aromatic protons (δ 6.8–7.4 ppm) and triazole NH signals (δ 8.2–8.5 ppm) .
- X-ray Diffraction : Resolve bond angles and planarity of the triazole-aniline system; typical C–N bond lengths: 1.32–1.38 Å .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 215.1) confirms molecular weight .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in triazole-aniline derivatives?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Screening : Broth microdilution (MIC assays) against Candida albicans and Staphylococcus aureus .
- Anticancer Activity : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC values calculated via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinases (e.g., EGFR) using recombinant enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address variability using:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify false positives .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess degradation rates, which may explain inconsistent in vivo results .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups) using analogs like 3-(5-methyl-triazol-3-yl)aniline .
Q. What computational strategies elucidate the mechanism of action for triazole-aniline compounds in enzyme inhibition?
- Methodological Answer : Combine docking and dynamics simulations:
- Molecular Docking (AutoDock Vina) : Model interactions with fungal CYP51 (PDB: 5TZ1); triazole N3 often coordinates heme iron .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement .
- Free Energy Calculations (MM/PBSA) : Quantify contributions of hydrophobic contacts and hydrogen bonds to binding affinity .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 25°C for 24h; HPLC analysis shows degradation <5% at pH 7 .
- Thermal Stability : Heat to 40–60°C for 48h; DSC reveals decomposition onset at 180°C .
- Light Sensitivity : Store under UV light (254 nm) for 72h; UV-Vis spectra detect photodegradation products at λ 320 nm .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Modify physicochemical properties via:
- Salt Formation : Prepare hydrochloride salts (e.g., 3-(triazol-3-yl)aniline·2HCl) to enhance water solubility (>50 mg/mL) .
- Prodrug Design : Synthesize acetylated or PEGylated derivatives to increase plasma half-life .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
